(2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane is an organic compound characterized by the presence of fluorine, methoxymethyl, and methylsulfane groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane typically involves the reaction of 2,6-difluorophenol with methoxymethyl chloride in the presence of a base to form the methoxymethyl ether. This intermediate is then reacted with methylsulfanyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified functional groups with reduced states.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology
In biological research, this compound can be used to study the effects of fluorinated phenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane
- (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane
Uniqueness
(2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane is unique due to the specific positioning of the fluorine and methoxymethyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H10F2OS |
---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1,3-difluoro-4-(methoxymethyl)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2OS/c1-12-5-6-3-4-7(10)9(13-2)8(6)11/h3-4H,5H2,1-2H3 |
InChI Key |
YDLOWYRNPCCHGD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=C(C=C1)F)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.